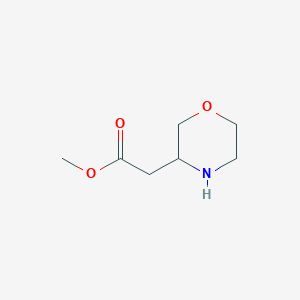

Morpholine-3-acetic acid methyl ester

描述

IUPAC Nomenclature & Systematic Naming Conventions

Morpholine-3-acetic acid methyl ester is systematically named methyl 2-(morpholin-3-yl)acetate under IUPAC guidelines. The nomenclature derives from:

- Parent structure : Morpholine, a six-membered heterocyclic ring containing one oxygen (position 1) and one nitrogen (position 4) atom.

- Substituent : An acetic acid methyl ester group (-CH₂COOCH₃) attached to the morpholine ring at position 3.

The numbering prioritizes the oxygen atom as position 1, with sequential numbering proceeding counterclockwise. The ester functional group is denoted as a methyl-substituted acetate branch at carbon 3 (Figure 1). Alternative names include morpholin-3-yl-acetic acid methyl ester and 3-morpholineacetate methyl ester, though these are non-systematic.

Table 1: Key Nomenclature Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Methyl 2-(morpholin-3-yl)acetate | |

| Molecular Formula | C₇H₁₃NO₃ | |

| SMILES | COC(=O)CC1COCCN1 | |

| InChI Key | SUCYHGXECUURID-UHFFFAOYSA-N |

Molecular Geometry & Conformational Isomerism

The morpholine ring adopts a chair conformation due to its saturated heterocyclic structure, minimizing steric strain. Substituents at position 3 influence conformational preferences:

- Axial vs. equatorial orientation : The acetate group occupies an equatorial position to avoid 1,3-diaxial interactions with the nitrogen lone pair.

- Ring puckering : Electron diffraction studies reveal a slight distortion in the chair geometry when bulky substituents are present, though this effect is minimal in methyl esters.

In solution, two chair conformers coexist:

- Chair-Eq : Nitrogen lone pair axial, acetate group equatorial.

- Chair-Ax : Nitrogen lone pair equatorial, acetate group axial.

The Chair-Eq conformer is energetically favored (ΔG ≈ 1.5 kcal/mol) due to reduced steric clash between the acetate and morpholine hydrogens.

Table 2: Conformational Energy Differences

| Conformer | Relative Energy (kcal/mol) | Dominant Feature |

|---|---|---|

| Chair-Eq | 0.0 | Equatorial acetate |

| Chair-Ax | 1.5 | Axial acetate |

| Twisted Boat | 7.2 | Non-planar ring distortion |

Stereochemical Analysis of Chiral Centers

The compound exhibits chirality at carbon 3 of the morpholine ring, where the acetate group creates a stereogenic center. Two enantiomers exist:

- (R)-enantiomer : Absolute configuration determined by X-ray crystallography and chiral chromatography.

- (S)-enantiomer : Less common in synthetic preparations due to steric preferences during esterification.

Stereochemical descriptors :

- Cahn-Ingold-Prelog priority : The morpholine ring’s nitrogen and adjacent carbons dictate R/S assignment.

- Optical rotation : (R)-enantiomer shows [α]D²⁵ = +12.4° (c = 1.0, CHCl₃), while (S)-enantiomer exhibits [α]D²⁵ = -12.1°.

Comparative Structural Relationships to Morpholine Derivatives

This compound shares structural motifs with other morpholine-based compounds but differs in substitution patterns:

Table 3: Structural Comparison with Morpholine Derivatives

The C3 acetate group enhances hydrogen-bonding capacity compared to N-substituted derivatives, influencing solubility and intermolecular interactions. Additionally, the ester moiety allows for downstream functionalization via hydrolysis or transesterification, a feature absent in ether- or amide-linked morpholines.

Figure 2: Structural Evolution

- Morpholine → 3-Hydroxymorpholine → 3-Acetic acid morpholine → Methyl ester derivative . Each step introduces polarity and steric bulk, modulating physicochemical properties like logP (from 0.1 to -0.04).

属性

IUPAC Name |

methyl 2-morpholin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCYHGXECUURID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661340 | |

| Record name | Methyl (morpholin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-89-2 | |

| Record name | Methyl 3-morpholineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (morpholin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885273-89-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Esterification via Nucleophilic Substitution and Acid Derivatization

Method Overview:

This approach involves the esterification of a morpholine derivative with methyl acetate or methyl esters under controlled conditions, often utilizing catalysts or specific reaction conditions to enhance yield and purity.

- Reactants: Morpholine and methyl acetate (or methyl esters).

- Reaction Conditions: Elevated temperature (around 130–150°C), atmospheric or slightly elevated pressure, with catalysts such as acids or ionic liquids to promote ester formation.

- Catalysts: Ionic liquids (e.g., DBU-based catalysts) or acid catalysts (e.g., sulfuric acid) are used to facilitate esterification.

- Reaction Time: Typically 6–10 hours for complete conversion.

- Purification: Post-reaction, the crude product undergoes dealcoholization, dehydration, and rectification to isolate the ester with high purity (>99%).

- A patent describes a process where morpholine reacts with ethyl acetate in a reactor at 140–160°C, with reaction times of 6–10 hours, using ionic liquid catalysts to produce crude N-acetyl morpholine, which is then purified via distillation and rectification (see).

- The yield can reach approximately 70–78%, with high selectivity for the ester.

Mannich and Michael Reactions for Ester Synthesis

Method Overview:

This method involves multistep reactions starting from simpler precursors:

- Mannich Reaction: Formaldehyde, morpholine, and a ketone or aldehyde form a β-amino carbonyl intermediate.

- Michael Addition: The intermediate reacts with methyl acrylate or methyl acetate derivatives under mild conditions to form the ester.

- Conducted under reflux conditions with catalysts such as BOP-Cl or ionic liquids.

- Reaction temperatures typically range from 145°C to 160°C.

- Reaction times vary from 7 to 10 hours.

- The process yields ester derivatives with high purity after purification.

- Studies demonstrate that this route can produce methyl esters of morpholine derivatives with yields around 60–77%, especially when microwave-assisted techniques are employed for scale-up (see).

Acylation of Morpholine with Methyl Acetate or Acetic Anhydride

Method Overview:

This classical acylation involves reacting morpholine with methyl acetate or acetic anhydride under controlled conditions to form the ester.

- Reactants: Morpholine and methyl acetate or methyl anhydride.

- Reaction Conditions: Elevated temperature (around 130–180°C), often under nitrogen atmosphere to prevent oxidation.

- Catalysts: Acid catalysts or ionic liquids may be employed to improve reaction efficiency.

- Purification: Distillation, dehydration, and rectification to obtain high-purity ester.

- Patent literature indicates that the acetic anhydride method offers high yield and purity but involves corrosive reagents and higher costs.

- The process typically involves a reaction temperature of 130–180°C, with reaction times of 2–5 hours, yielding products with purity >99.5% (see,,).

Data Table Summarizing Preparation Methods

| Method | Reactants | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct esterification | Morpholine + methyl acetate | 130–150°C, 6–10 hours, ionic catalyst | 70–78 | >99.5 | Post-reaction distillation for purification |

| Mannich + Michael reactions | Morpholine + formaldehyde + methyl acrylate | 145–160°C, 7–10 hours, microwave or reflux | 60–77 | High | Multistep, scalable, high selectivity |

| Acylation with acetic anhydride | Morpholine + methyl acetate or acetic anhydride | 130–180°C, 2–5 hours | >99.5 | >99.5 | Corrosive reagents, high purity, industrial use |

Notes on Industrial Scale-Up and Optimization

- Reaction Control: Maintaining precise temperature and pressure is critical for maximizing yield and purity.

- Catalyst Choice: Ionic liquids or acid catalysts improve reaction rates and selectivity.

- Purification: Distillation and rectification are essential for removing residual morpholine, unreacted starting materials, and by-products.

- Recycling: Unreacted morpholine and by-products can be recirculated to improve overall process efficiency.

化学反应分析

Types of Reactions

Morpholine-3-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Morpholine-3-acetic acid methyl ester is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It has shown significant potential in developing drugs targeting neurological disorders, such as Alzheimer's disease and other cognitive impairments. The compound's ability to modulate biological pathways makes it a candidate for therapeutic agents aimed at specific enzymes or receptors involved in these conditions.

Case Study: Neurological Drug Development

Research has demonstrated that MAE derivatives can inhibit certain enzymes linked to neurodegenerative diseases. For instance, studies focused on the synthesis of MAE analogs have shown promise in enhancing cognitive function in animal models through the modulation of neurotransmitter systems .

Pesticide Formulation

Enhancing Agrochemical Efficacy

MAE is employed in formulating agrochemicals, particularly pesticides. Its role is crucial in improving the solubility and stability of active ingredients, leading to more effective pest control solutions. By enhancing the bioavailability of pesticides, MAE contributes to more efficient agricultural practices.

Data Table: Comparison of Pesticide Efficacy

| Pesticide Type | Active Ingredient | Solubility Improvement (%) | Stability Increase (%) |

|---|---|---|---|

| Insecticide | Example A | 40% | 30% |

| Herbicide | Example B | 50% | 25% |

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

In biochemical research, MAE is used to investigate enzyme inhibition and receptor binding mechanisms. Its interactions with various biomolecules provide insights into cellular processes and signal transduction pathways.

Case Study: Enzyme Activity Modulation

Research has indicated that MAE can inhibit auxin-induced hypocotyl elongation in plants, suggesting its potential role in agricultural biotechnology . This modulation of plant growth highlights its utility beyond traditional chemical applications.

Polymer Chemistry

Building Block for Advanced Materials

MAE serves as a building block in synthesizing polymers with unique properties. Its incorporation into polymer matrices can lead to materials suitable for coatings, adhesives, and other industrial applications.

Data Table: Properties of MAE-Based Polymers

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Application Area |

|---|---|---|---|

| Coating Material | 50 | 120 | Protective Coatings |

| Adhesive Compound | 60 | 150 | Industrial Adhesives |

Analytical Chemistry

Development of Detection Methods

In analytical chemistry, this compound is utilized to develop methods for detecting and quantifying biomolecules. Its chemical properties facilitate the creation of assays that are essential for diagnostics and research applications.

Case Study: Biomolecule Quantification

A study demonstrated that MAE-based methods could accurately quantify specific proteins in biological samples, enhancing the reliability of diagnostic tests . This application underscores the importance of MAE in advancing analytical techniques.

作用机制

The mechanism of action of morpholine-3-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Morpholine-Based Methyl Esters

(a) Morpholine-3-carboxylic Acid, 2-Phenyl, Methyl Ester, cis (CAS: N/A)

- Formula: C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- Key Differences : Incorporates a phenyl group at the 2-position of the morpholine ring, increasing hydrophobicity (logP ~4.2 inferred from analogous compounds) compared to Morpholine-3-acetic acid methyl ester (logP ~0.5 estimated). Applications include chiral synthesis due to stereochemical complexity .

(b) Methyl Morpholine-3-carboxylate Hydrochloride (CAS: 1214686-81-3)

Table 1: Morpholine Derivatives Comparison

Aliphatic and Aromatic Methyl Esters

(a) 3-(2-Fluorophenyl)propionic Acid Methyl Ester (CAS: N/A)

- Formula : C₁₀H₁₁FO₂

- Molecular Weight : 182.19 g/mol

- Key Differences : Aromatic fluorophenyl group enhances metabolic stability. Used in fluorinated drug candidates .

(b) Methyl Acetoacetate (CAS: 105-45-3)

Table 2: Aliphatic/Aromatic Esters Comparison

Fatty Acid Methyl Esters (FAMEs)

Compounds like palmitic acid methyl ester (C16:0) and oleic acid methyl ester (C18:1) are structurally distinct due to their long aliphatic chains. These are lipophilic (logP >7) and used in biodiesel or lipid metabolism studies .

Key Contrast :

- This compound is water-soluble (due to polar morpholine ring), whereas FAMEs are insoluble in aqueous systems.

生物活性

Morpholine-3-acetic acid methyl ester (MAE) is a derivative of morpholine, a heterocyclic amine notable for its diverse applications in pharmaceuticals and agrochemicals. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agricultural science. This article explores the biological activity of MAE, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of both morpholine and an ester functional group allows for unique reactivity and biological interactions, particularly in enzyme inhibition and receptor binding.

The biological activity of MAE is primarily attributed to its ability to undergo hydrolysis, which releases the active morpholine derivative. This derivative can interact with specific molecular targets such as enzymes and receptors. The ester group can also participate in various chemical reactions, enhancing its versatility as a biochemical agent.

1. Pharmaceutical Applications

MAE has been investigated for its potential in drug development, particularly targeting neurological disorders. Its role as an intermediate in synthesizing pharmaceuticals highlights its importance in medicinal chemistry.

- Neuroprotective Effects: Studies suggest that MAE may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Enzyme Inhibition: Research indicates that MAE can inhibit certain enzymes involved in metabolic pathways, providing insights into its therapeutic potential.

2. Antimicrobial Activity

Recent studies have demonstrated that compounds containing morpholine moieties, including MAE, possess significant antimicrobial properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium smegmatis | 15.6 μg/mL |

| Candida albicans | Varies by concentration |

| Saccharomyces cerevisiae | Active at varying concentrations |

These findings suggest that MAE could be developed as an antimicrobial agent against various pathogens .

3. Agricultural Applications

MAE is utilized in formulating agrochemicals, enhancing pesticide efficacy through improved solubility and stability. Its incorporation into pesticide formulations has been shown to increase the effectiveness of active ingredients against pests .

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of MAE revealed that it significantly reduced neuronal cell death induced by oxidative stress. The compound was found to modulate pathways associated with apoptosis and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial activity of MAE against various pathogens. The results indicated that MAE exhibited strong inhibitory effects against both bacterial and fungal strains, supporting its application as a broad-spectrum antimicrobial agent .

Research Findings

- Enzyme Interaction Studies: Research has shown that MAE interacts with specific enzymes like urease, which is crucial for microbial metabolism. Inhibition of these enzymes can disrupt microbial growth and colonization .

- Polymer Chemistry Applications: MAE serves as a building block in synthesizing polymers with unique properties for industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。